molecular formula C16H26ClNO3 B1665871 Axomadol hydrochloride CAS No. 187219-95-0

Axomadol hydrochloride

Cat. No.: B1665871
CAS No.: 187219-95-0
M. Wt: 315.83 g/mol
InChI Key: BCTAUJYAQUAGMU-ZPQOTBKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Axomadol is a centrally active analgesic compound . It primarily targets the μ opioid receptor , which plays a crucial role in pain perception and relief. Additionally, it has inhibitory effects on the reuptake of monoamines .

Mode of Action

As an opioid agonist, Axomadol binds to the μ opioid receptors in the central nervous system (CNS), mimicking the action of endogenous opioids. This binding results in the inhibition of pain signals, thereby providing analgesic effects . Furthermore, its inhibitory effects on the reuptake of monoamines enhance the availability of these neurotransmitters in the synaptic cleft, which can modulate the perception of pain .

Biochemical Pathways

It is known that the activation of μ opioid receptors can inhibit the release of nociceptive neurotransmitters and increase pain threshold . The inhibition of monoamine reuptake can also affect various neurotransmission pathways, potentially contributing to its analgesic effects .

Pharmacokinetics

A study has shown that the kinetics of axomadol and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .

Result of Action

The primary result of Axomadol’s action is the reduction of pain. The activation of μ opioid receptors and the increased availability of monoamines in the synaptic cleft both contribute to its analgesic effects . In a study, it was found that each 0.5 mm change in pupil diameter (a pharmacodynamic marker) is associated with a 10% decrease in cold pressor area under the concentration–time curve effects .

Action Environment

Like other centrally acting analgesics, its efficacy may be influenced by various factors such as the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism and receptor sensitivity .

Biochemical Analysis

Biochemical Properties

Axomadol is an analgesic agent administered as a racemic mixture, with opioid agonistic properties and inhibitory effects on the reuptake of monoamines . It interacts with various enzymes and proteins, including opioid receptors and monoamine transporters .

Cellular Effects

Axomadol influences cell function by acting on opioid receptors and inhibiting the reuptake of monoamines . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Axomadol exerts its effects at the molecular level through binding interactions with opioid receptors and inhibition of monoamine reuptake . This can lead to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Axomadol and its metabolites have been observed over time . The kinetics of the parent drug and its metabolite could be described simultaneously using an extra compartment mimicking the liver, where the metabolite is formed .

Dosage Effects in Animal Models

The effects of Axomadol vary with different dosages in animal models . Each 0.5 mm change in pupil diameter is associated with a 10% decrease in cold pressor area under the concentration-time curve effects .

Metabolic Pathways

Axomadol is involved in various metabolic pathways, interacting with enzymes and cofactors . It is metabolized in the liver, forming an O-demethyl metabolite .

Transport and Distribution

Axomadol is transported and distributed within cells and tissues . The parent compound and its metabolite are distributed in the body, with the metabolite formed in the liver .

Preparation Methods

Axomadol hydrochloride is administered as a racemic mixture of the RR and SS enantiomers . The synthetic route involves the formation of the 1,3-cyclohexanediol structure with a dimethylamino methyl group and a methoxyphenyl group attached. The compound is metabolized to the active metabolite O-demethyl-axomadol primarily via the cytochrome P450 enzyme 2D6 .

Chemical Reactions Analysis

Axomadol hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is the O-demethyl metabolite, which retains analgesic properties .

Scientific Research Applications

Comparison with Similar Compounds

Axomadol hydrochloride is structurally and functionally similar to tramadol, another synthetic opioid analgesic. Both compounds share a similar mechanism of action, involving opioid receptor agonism and monoamine reuptake inhibition . this compound has a unique chemical structure with a 1,3-cyclohexanediol core and a methoxyphenyl group, which distinguishes it from tramadol. Other similar compounds include tapentadol and methadone, which also act as opioid analgesics with varying degrees of monoamine reuptake inhibition .

Properties

CAS No.

187219-95-0

Molecular Formula

C16H26ClNO3

Molecular Weight

315.83 g/mol

IUPAC Name

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1

InChI Key

BCTAUJYAQUAGMU-ZPQOTBKHSA-N

Isomeric SMILES

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl

SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O

Canonical SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axomadol hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g (0.036 mol) of the crude product (IV) in 36.5 ml tetrahydrofuran was added dropwise at +2° C. with stirring to a solution of 1.36 g (0.036 mol, 1 equiv.) sodium borohydride in 15 ml ethanol and 36.5 ml tetrahydrofuran. Once the crude product solution had been completely added the mixture was then stirred for 60 to 90 minutes at +15° C. 25 ml aqueous ammonium chloride solution (10% w/w) were then added and alkalized with 5 ml sodium hydroxide solution (32%) to pH 12. After being extracted twice with 50 ml ethyl acetate, the combined phases were dried over magnesium sulfate and evaporated in vacuo. 10 g crude mixture was obtained in this case.
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
crude mixture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axomadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Axomadol hydrochloride
Reactant of Route 3
Reactant of Route 3
Axomadol hydrochloride
Reactant of Route 4
Reactant of Route 4
Axomadol hydrochloride
Reactant of Route 5
Axomadol hydrochloride
Reactant of Route 6
Axomadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.